Glisoprenin A: Structural Elucidation, Absolute Configuration, and Pharmacological Profile
Glisoprenin A: Structural Elucidation, Absolute Configuration, and Pharmacological Profile
The following is an in-depth technical guide on Glisoprenin A, structured for researchers and drug development professionals.
Executive Summary
Glisoprenin A is a fungal metabolite of significant pharmacological interest, primarily identified as a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) . Isolated from Gliocladium species (specifically Gliocladium sp.[1][2] FO-1513 and Gliocladium roseum), it represents a unique class of polyisoprenepolyols .
Beyond its role in lipid metabolism, Glisoprenin A has demonstrated utility in inhibiting the Wnt signaling pathway, specifically interfering with appressorium formation in pathogenic fungi like Magnaporthe grisea. This guide details the molecule's chemical architecture, the rigorous methodology used to determine its absolute configuration (a landmark application of chiral lanthanide shift reagents), and its biological mechanisms.
Chemical Structure and Properties[1][2][3][4][5][6][7]
Physicochemical Characteristics
Glisoprenin A belongs to a family of compounds (Glisoprenins A–G) characterized by a long isoprenoid chain attached to a hydrophilic core.
| Property | Data |
| Chemical Formula | C₄₅H₇₈O₅ (Typical congener formula, varies by oxidation state) |
| Molecular Weight | ~700–770 Da (Derivative dependent) |
| Structural Class | Polyisoprenepolyol (Nonaprenyl derivative) |
| Core Moiety | Hydrophilic cyclic ether (Tetrahydrofuran/Oxolane derivative) |
| Solubility | Soluble in MeOH, DMSO, CHCl₃; Insoluble in water |
| Appearance | Colorless oil or amorphous solid |
Structural Architecture
The molecule consists of a C45 skeleton derived from nine isoprene units. Its structure is distinct from typical polyprenyl phenols due to the presence of a hydrophilic "head" group containing multiple chiral centers and tertiary hydroxyls.
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The Hydrophobic Tail: A long, unsaturated polyisoprenoid chain responsible for membrane intercalation.
-
The Hydrophilic Head: A cyclic ether (oxolane) ring substituted with hydroxy-isopropyl groups. This region contains the critical stereocenters that dictate biological specificity.
Determination of Absolute Configuration
The determination of Glisoprenin A's absolute configuration is a seminal case study in natural product chemistry, demonstrating the power of NMR-based stereochemical prediction followed by total synthesis.
The Challenge
Glisoprenin A contains multiple tertiary alcohols , which are notoriously difficult to resolve using standard Mosher's ester analysis due to steric hindrance and lack of protons on the carbinol carbon.
The Solution: Kishi's Lanthanide Shift Method
In 2004, a collaborative effort by Adams, Ghosh, and Kishi utilized chiral lanthanide shift reagents to predict the stereochemistry, which was subsequently validated by total synthesis.[3]
Methodology
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Reagent: Pr(tfc)₃ (Praseodymium tris[3-(trifluoromethylhydroxymethylene)-d-camphorate]).
-
Mechanism: The chiral lanthanide coordinates with the tertiary hydroxyls. The induced chemical shift changes (
) in the C NMR spectrum of the substrate are compared against a universal database of spatially defined model compounds. -
Prediction: The method predicted the specific spatial arrangement of the hydroxyl groups relative to the cyclic core.
Validation via Total Synthesis
To unequivocally prove the configuration, the team synthesized the predicted isomer.[1][2][3]
-
Key Reaction: Asymmetric dihydroxylation and stereoselective cyclization.
-
Result: The synthetic (+)-Glisoprenin A exhibited identical NMR spectra and optical rotation to the natural isolate, confirming the absolute configuration.[1]
Stereochemical Workflow Visualization
Figure 1: Workflow for the stereochemical resolution of Glisoprenin A, highlighting the use of lanthanide shift reagents.
Biological Activity and Mechanism of Action[5][9]
ACAT Inhibition
Glisoprenin A is a competitive inhibitor of ACAT (Acyl-CoA:cholesterol acyltransferase) .
-
Target: ACAT1 and ACAT2 isozymes.
-
Mechanism: By inhibiting ACAT, Glisoprenin A prevents the esterification of cholesterol. This reduces the accumulation of cholesteryl esters in macrophages (foam cell formation), a critical step in atherosclerosis.
-
Potency: IC₅₀ values typically range from 40–60 µM in rat liver microsomes, though derivatives (like Glisoprenin B) may show varying potency.[4]
Wnt Signaling and Antifungal Activity
Glisoprenin A inhibits the formation of appressoria (infection structures) in the rice blast fungus Magnaporthe grisea.
-
Pathway: It interferes with the signal transduction pathway triggered by surface hydrophobicity.
-
Significance: This activity suggests Glisoprenin A targets a conserved mechanism in eukaryotic signaling, potentially linked to the Wnt/
-catenin pathway or analogous fungal cascades involving protein prenylation or lipid trafficking.
Mechanistic Pathway Diagram
Figure 2: Dual biological activity of Glisoprenin A in mammalian lipid metabolism and fungal pathogenesis.
Experimental Protocols
Isolation from Gliocladium sp.[2][10] FO-1513
Note: This protocol summarizes the standard extraction procedure established by Tomoda et al.
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Fermentation: Cultivate Gliocladium sp. FO-1513 in a medium containing glucose (2%), polypeptone (0.5%), yeast extract (0.2%), and agar at 27°C for 72 hours.
-
Solvent Extraction: Extract the fermentation broth with an equal volume of ethyl acetate .
-
Concentration: Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield an oily residue.
-
Chromatography (Silica Gel):
-
Load residue onto a silica gel column.
-
Elute with a gradient of CHCl₃ : MeOH (100:0 to 90:10).
-
Glisoprenin A typically elutes in the 5–10% methanol fractions.
-
-
Purification (HPLC):
-
Column: ODS (Octadecylsilyl) reverse-phase.
-
Mobile Phase: Acetonitrile : Water (85:15).
-
Detection: UV at 210 nm.
-
ACAT Inhibition Assay (Microsomal)
To verify biological activity, the following assay is standard:
-
Preparation: Isolate microsomes from rat liver via differential centrifugation.
-
Reaction Mix: Combine microsomes (200 µg protein), [1-
C]oleoyl-CoA (substrate), and exogenous cholesterol in phosphate buffer (pH 7.4). -
Inhibition: Add Glisoprenin A (dissolved in DMSO) at varying concentrations (1–100 µM).
-
Incubation: Incubate at 37°C for 5–10 minutes.
-
Termination: Stop reaction with chloroform/methanol (2:1).
-
Quantification: Separate lipids via TLC and quantify radioactivity in the cholesteryl ester band.
References
-
Tomoda, H., et al. (1992).[2] "Glisoprenins, new inhibitors of acyl-CoA: cholesterol acyltransferase produced by Gliocladium sp. FO-1513. I. Production, isolation and physico-chemical and biological properties."[5] The Journal of Antibiotics, 45(8), 1202–1206. Link
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Nishida, H., et al. (1992).[2] "Glisoprenins, new inhibitors of acyl-CoA: cholesterol acyltransferase produced by Gliocladium sp. FO-1513. II. Structure elucidation of glisoprenins A and B." The Journal of Antibiotics, 45(10), 1669–1676. Link
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Adams, C. M., Ghosh, I., & Kishi, Y. (2004).[3] "Validation of lanthanide chiral shift reagents for determination of absolute configuration: total synthesis of glisoprenin A." Organic Letters, 6(25), 4723–4726.[3][6] Link
-
Thines, E., et al. (1998).[5] "Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum."[5] The Journal of Antibiotics, 51(2), 117–122.[5] Link
-
Ghosh, I., Zeng, H., & Kishi, Y. (2004).[2][3] "A novel approach for determination of absolute configuration of secondary and tertiary alcohols using chiral lanthanide shift reagents."[1] Organic Letters, 6(25), 4715–4718.[2] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Validation of lanthanide chiral shift reagents for determination of absolute configuration: total synthesis of glisoprenin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum. 1. Production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. npatlas.org [npatlas.org]
